molecular formula C12H14ClN3O3 B6362545 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine CAS No. 1240569-84-9

1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine

Cat. No.: B6362545
CAS No.: 1240569-84-9
M. Wt: 283.71 g/mol
InChI Key: BCIQACXVOAPJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a 4-chloro-3-nitrobenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine typically involves the acylation of 2-methylpiperazine with 4-chloro-3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivative.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent, reflux conditions.

Major Products Formed

    Reduction: 1-(4-Amino-3-chlorobenzoyl)-2-methylpiperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Chloro-3-nitrobenzoic acid and 2-methylpiperazine.

Scientific Research Applications

1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can enhance the compound’s ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrobenzoic acid: Shares the 4-chloro-3-nitrobenzoyl moiety but lacks the piperazine ring.

    1-(4-Chloro-3-nitrobenzoyl)piperazine: Similar structure but without the methyl group on the piperazine ring.

    2-Methylpiperazine: Lacks the 4-chloro-3-nitrobenzoyl group.

Uniqueness

1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine is unique due to the combination of the 4-chloro-3-nitrobenzoyl group and the 2-methylpiperazine ring. This combination imparts specific chemical and biological properties that are not present in the individual components or other similar compounds. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-(2-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3/c1-8-7-14-4-5-15(8)12(17)9-2-3-10(13)11(6-9)16(18)19/h2-3,6,8,14H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIQACXVOAPJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001195624
Record name (4-Chloro-3-nitrophenyl)(2-methyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240569-84-9
Record name (4-Chloro-3-nitrophenyl)(2-methyl-1-piperazinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240569-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-nitrophenyl)(2-methyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.